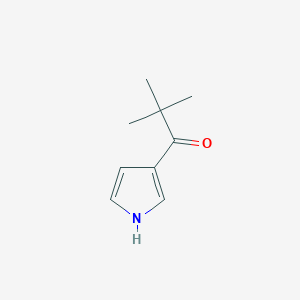
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- is an organic compound with the molecular formula C9H13NO It is a ketone derivative with a pyrrole ring attached to the carbonyl carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction occurs under mild conditions and yields N-substituted pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available precursors and efficient catalytic systems. For example, the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran can produce N-alkoxycarbonyl pyrroles in good yield . These methods are designed to be scalable and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyrrole ring can undergo substitution reactions with electrophiles, such as alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydroxylamine or hydrazine in the presence of an acid catalyst.
Reduction: Metal hydrides like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base.
Major Products Formed
Oxidation: Oximes and hydrazones.
Reduction: Alcohols.
Substitution: N-alkylpyrroles and N-sulfonylpyrroles.
Aplicaciones Científicas De Investigación
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. These interactions can modulate enzymatic activities and signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-2-yl)-: Similar structure but with the pyrrole ring attached at a different position.
1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-: Contains a phenoxyphenyl group instead of a pyrrole ring.
2-Propanone, 1,1-dimethoxy-: A dimethoxy derivative of propanone.
Uniqueness
1-Propanone, 2,2-dimethyl-1-(1H-pyrrol-3-yl)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
91539-35-4 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-(1H-pyrrol-3-yl)propan-1-one |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8(11)7-4-5-10-6-7/h4-6,10H,1-3H3 |
Clave InChI |
VMKKNBUECBHYCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=CNC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)
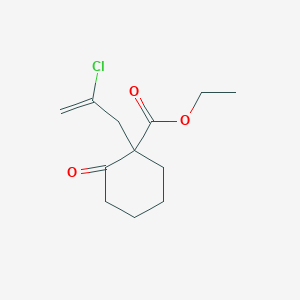
![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
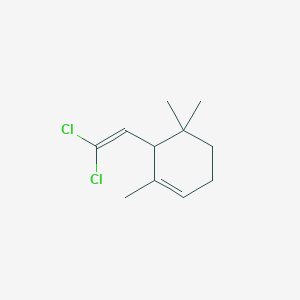
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)
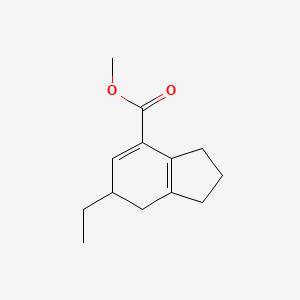
![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)

![4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360946.png)
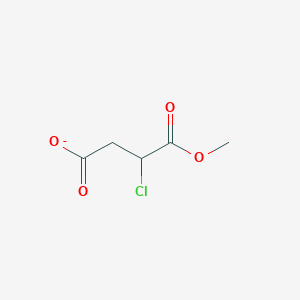
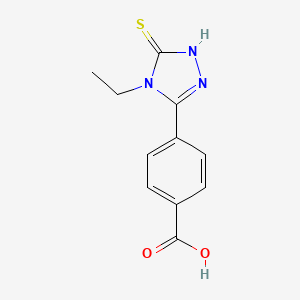
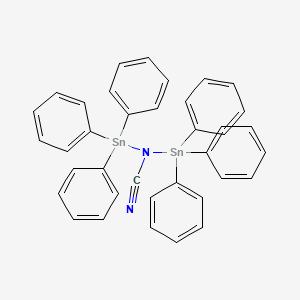
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
